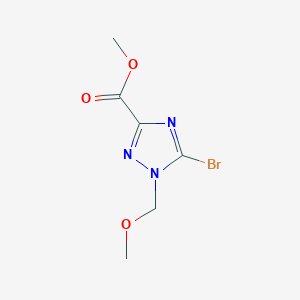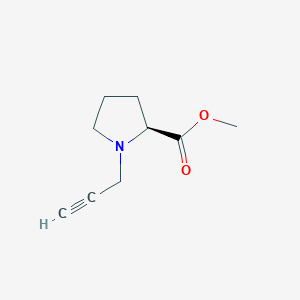
Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate
Vue d'ensemble
Description
Methyl 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate, also known as MBTMC, is a synthetic organic compound first synthesized in the late 1960s. In the decades since its discovery, MBTMC has proven to be a useful and versatile reagent in organic synthesis and has been used in a variety of scientific research applications. MBTMC has been studied extensively and is known to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Triazoloquinolines Methyl 2-azido-5-bromobenzoate, a compound related to Methyl 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate, has been used in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. This synthesis led to the creation of ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate, demonstrating its potential in creating complex organic compounds (Pokhodylo & Obushak, 2019).
Preparation of Triazole Derivatives Derivatives of 4,5-Dibromo-1H-1,2,3-triazole, closely related to the chemical , have been synthesized for potential applications in organic chemistry. These derivatives have been used to create high yields of 5-substituted 1,2,3-triazole, showcasing its utility in the preparation of complex heterocyclic structures (Iddon & Nicholas, 1996).
Synthesis of Biheterocycles The compound has been employed as a precursor in the synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles, illustrating its role in the creation of biologically relevant heterocyclic compounds (Aquino et al., 2017).
Reactivity Studies in Organic Chemistry Research on the reactivity of various bromo-triazoles, closely related to the compound , provides insights into the electron-releasing and electron-attracting power of nitrogen atoms in five-membered rings. This research contributes to a deeper understanding of chemical reactivity in organic synthesis (Barlin, 1967).
Acylation of Triazoles Studies on the acylation of 5-Amino-1H-1,2,4-triazoles, similar to the compound , have been conducted to understand the reactivity of these compounds in various chemical reactions. These studies have implications for the synthesis of complex organic molecules (Winkler & Kristinsson, 1983).
Propriétés
IUPAC Name |
methyl 5-bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O3/c1-12-3-10-6(7)8-4(9-10)5(11)13-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJJNGYVRPRXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)

![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)


![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)
![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)
![Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B1435872.png)